molecular formula C14H19NO3 B13499834 tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate

tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate

Cat. No.: B13499834
M. Wt: 249.30 g/mol
InChI Key: RVVKAEMRNOFKMU-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(3-hydroxyphenyl)cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyphenyl group. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines .

Biology: In biological research, this compound can be used to study the effects of carbamates on enzyme activity. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes .

Medicine: Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzymatic activity and subsequent physiological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbanilate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • 3-(Boc-amino)-1-propanol
  • tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate

Comparison: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological propertiesFor example, tert-butyl N-(2,3-dihydroxypropyl)carbamate lacks the aromatic ring, which affects its chemical behavior and biological activity .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-13(2,3)18-12(17)15-14(7-8-14)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,17)

InChI Key

RVVKAEMRNOFKMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)O

Origin of Product

United States

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